6-Carbamoyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
6-Carbamoyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a functionalized pyridine derivative. This compound has garnered significant interest due to its potential biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Carbamoyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through a one-pot reaction. This involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide . The reaction conditions typically include heating in an organic solvent in the presence of water for 1–5 minutes, followed by hydrolysis in 40% aqueous sodium hydroxide for 5–6 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the one-pot synthesis method described above can be scaled up for industrial applications, ensuring efficient production of the compound in significant yields .
Chemical Reactions Analysis
Types of Reactions: 6-Carbamoyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including hydrolysis, substitution, and condensation reactions .
Common Reagents and Conditions:
Hydrolysis: Typically involves heating in aqueous sodium hydroxide.
Substitution: Reactions with alkyl halides can lead to the formation of sulfides.
Condensation: Reactions with formaldehyde and enamines to form new derivatives.
Major Products:
Hydrolysis: Produces 3-carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acids.
Substitution: Produces sulfides.
Condensation: Produces new 4-unsubstituted derivatives.
Scientific Research Applications
6-Carbamoyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Carbamoyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an agonist for formyl peptide receptors and an antagonist for adenosine A2B receptors . It also inhibits various kinases, including monopolar spindle 1 (MPS1) and Aurora kinase . These interactions lead to its biological activities, such as anti-inflammatory and antimicrobial effects .
Comparison with Similar Compounds
2-Oxo-1,2-dihydropyridine-3-carboxamide: Shares a similar pyridine structure and exhibits biological activities.
2-Oxo-1,2-dihydropyridine-4-carboxylic acid: Known for its potential as a small molecule cyclic urea activator.
Properties
Molecular Formula |
C7H6N2O4 |
---|---|
Molecular Weight |
182.13 g/mol |
IUPAC Name |
6-carbamoyl-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c8-5(10)4-2-1-3(7(12)13)6(11)9-4/h1-2H,(H2,8,10)(H,9,11)(H,12,13) |
InChI Key |
RZHXHUCCOWNPEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(=O)N)C(=O)O |
Origin of Product |
United States |
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